{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Overview
Description
The compound {3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, a bromine atom, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy group.
Pyrazole ring formation: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.
Coupling reactions: The final step involves coupling the bromophenoxy and pyrazole intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound {3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of azides, nitriles, or other substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding. Its bromophenoxy and trifluoromethyl groups can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, the compound has potential applications as a drug candidate for the treatment of various diseases. Its unique chemical structure may allow for the modulation of specific molecular pathways involved in disease progression.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of {3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and trifluoromethyl groups can enhance binding affinity and selectivity, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde}
- {5-[(4-bromophenoxy)methyl]-2-furyl}[5-hydroxy-3-methylene-5-(trifluoromethyl)-1-pyrazolidinyl]methanone
- {3-bromo-5-methylphenyl}phenylmethanone
Uniqueness
The uniqueness of {3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N2O4/c1-12-10-19(28,20(22,23)24)26(25-12)18(27)13-3-8-17(29-2)14(9-13)11-30-16-6-4-15(21)5-7-16/h3-9,28H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNSRPZZJIGCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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